molecular formula C23H15BrN2O5 B3697106 Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

Cat. No.: B3697106
M. Wt: 479.3 g/mol
InChI Key: PIYOOQHFGNUTKW-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is a complex organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative. This step is typically carried out under mild conditions to prevent decomposition of the intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and bromophenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: The carbamoyl group can interact with the active sites of enzymes, leading to inhibition of enzymatic activity.

    Protein-Ligand Interactions: The bromophenyl group can form π-π interactions with aromatic residues in proteins, stabilizing the protein-ligand complex.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{5-[(4-chlorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
  • Methyl 4-{5-[(4-fluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

Uniqueness

Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[5-[(4-bromophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O5/c1-31-23(30)13-2-9-17(10-3-13)26-21(28)18-11-4-14(12-19(18)22(26)29)20(27)25-16-7-5-15(24)6-8-16/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOOQHFGNUTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-{5-[(4-bromophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

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